molecular formula C4H7BrO2 B091307 Ethyl bromoacetate CAS No. 105-36-2

Ethyl bromoacetate

Cat. No. B091307
CAS RN: 105-36-2
M. Wt: 167 g/mol
InChI Key: PQJJJMRNHATNKG-UHFFFAOYSA-N
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Description

Ethyl bromoacetate (EBA) is an organic compound that is widely used in a variety of scientific applications. It is a colorless liquid with a pungent odor and is highly flammable. EBA is a halogenated ester, meaning it is composed of an ester (CH3CO2C2H5) and a halogen (Br). It is a versatile reagent that is used in organic synthesis, as a catalyst, in biochemistry, and in various other scientific fields. It is also used as a solvent and in the production of other compounds.

properties

IUPAC Name

ethyl 2-bromoacetate
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InChI

InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3
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InChI Key

PQJJJMRNHATNKG-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CBr
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Molecular Formula

C4H7BrO2
Record name ETHYL BROMOACETATE
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DSSTOX Substance ID

DTXSID4020587
Record name Ethyl bromoacetate
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Molecular Weight

167.00 g/mol
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Physical Description

Ethyl bromoacetate appears as a clear, colorless liquid. A lachrymator. Toxic by ingestion, inhalation and skin absorption; a strong irritant of the skin. Insoluble in water and soluble in alcohol, benzene, and ether., Colorless liquid with an unpleasant odor; [MSDSonline]
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Boiling Point

168.5 °C
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Flash Point

48 °C, 118 °F (48 °C) (CLOSED CUP)
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Solubility

Insoluble in water, soluble in acetone, miscible in ethanol and ethyl ether., Sol in benzene and alcohol, Miscible in oxygenated and aromatic solvents
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Density

1.5032 @ 20 °C/20 °C
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Vapor Density

5.8 (Air= 1)
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Vapor Pressure

3.37 [mmHg]
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Color/Form

Clear colorless liquid

CAS RN

105-36-2, 61898-49-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Ethyl bromoacetate?

A: this compound has a molecular formula of C4H7BrO2 and a molecular weight of 167.00 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A: Yes, infrared and Raman spectra have been studied to analyze the conformational behavior of Ethyl chloroacetate and this compound. []

Q3: How stable is this compound under different conditions?

A: While specific stability data may vary, this compound can react with various compounds. For instance, it reacts with dimethyl sulfoxide to produce ethyl glyoxylate, hydrogen bromide, and dimethyl sulfide. [] This reaction can be influenced by factors like reaction conditions and the presence of other compounds.

Q4: What is a common application of this compound in organic synthesis?

A: this compound is commonly employed in Reformatsky-like reactions. For example, it reacts with imines in the presence of zinc to produce β-lactams, important structures in antibiotics like penicillin and cephalosporins. []

Q5: How does the choice of α-bromoester affect β-lactam formation?

A: Research indicates that the choice of α-bromoester can significantly influence the ratio of β-lactam to β-aminoester formed. Ethyl 2-bromoisobutyrate resulted in the highest yield of β-lactam (94%) compared to this compound and ethyl 2-bromopropionate when reacted with N-Benzylideneaniline. []

Q6: Can this compound be used to synthesize other heterocycles besides β-lactams?

A: Yes. For example, this compound has been utilized in the synthesis of thiazolidinones [, ], thiadiazoles [], and furo[2,3-c]pyridines. []

Q7: Are there any examples of unexpected reactions involving this compound?

A: Yes. Instead of the anticipated Eschenmoser sulfide contraction, a thiophene annulation reaction occurred when thiolactams were treated with this compound, yielding thiophene-annulated 3-benzazepines. []

Q8: Can copper be used as a catalyst in reactions involving this compound?

A: Yes, Copper(I) oxide can effectively co-catalyze Suzuki-type cross-coupling reactions of arylboronic acids with this compound, providing an alternative for introducing the methylenecarboxy group into various molecules. []

Q9: How do substituents on the nitrogen atom of an imine affect its reaction with this compound?

A: Substituents on the nitrogen atom significantly influence the reaction outcome. Electron-donating groups, like methoxy, generally promote β-lactam formation. In contrast, electron-withdrawing groups, like trifluoromethyl, can hinder β-lactam formation and favor the open-chain β-aminoester. []

Q10: Have any specific formulations been developed to improve the stability or bioavailability of this compound?

A10: While the provided research papers primarily focus on the synthetic applications of this compound, they don't delve into specific formulation strategies.

Q11: What analytical techniques are commonly used to characterize compounds synthesized using this compound?

A: Researchers frequently employ spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to characterize the structures of products synthesized using this compound. [, , ]

Q12: Are there alternative reagents to this compound in specific reactions?

A: The suitability of alternatives depends on the specific reaction. For instance, while this compound is commonly used in Reformatsky-type reactions, other α-halo esters or alternative methods for enolate formation could be considered depending on the desired product and reaction conditions. []

Q13: What are some historical milestones in research involving this compound?

A: The use of this compound in the Reformatsky reaction, first reported in 1887, marks a significant milestone. This reaction remains a cornerstone in organic synthesis for forming carbon-carbon bonds and accessing β-hydroxy esters. [, ]

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